N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with a 5-chloro-2-methoxyphenyl and a 3-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide: Similar structure but with a methyl group on the benzamide ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-5-3-4-10(8-12)15(18)17-13-9-11(16)6-7-14(13)20-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
KAHHQOHFIFIRSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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